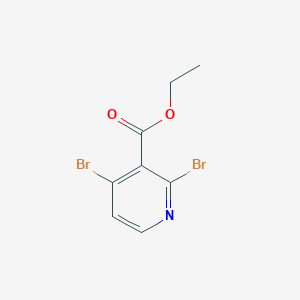

Ethyl 2,4-dibromonicotinate

CAS No.:

Cat. No.: VC16553466

Molecular Formula: C8H7Br2NO2

Molecular Weight: 308.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7Br2NO2 |

|---|---|

| Molecular Weight | 308.95 g/mol |

| IUPAC Name | ethyl 2,4-dibromopyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 |

| Standard InChI Key | UHYQDLAVDPCJEO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=CN=C1Br)Br |

Introduction

Chemical Description and Structural Analysis

Molecular Architecture and Nomenclature

Ethyl 2,4-dibromonicotinate is systematically named ethyl 2,4-dibromopyridine-3-carboxylate, reflecting its pyridine backbone with bromine substituents at positions 2 and 4 and an ethyl ester group at position 3. The compound’s InChIKey (UHYQDLAVDPCJEO-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)C1=C(C=CN=C1Br)Br) encode its stereochemical and functional group arrangement. The pyridine ring’s electron-deficient nature, exacerbated by bromine’s electronegativity, enhances reactivity at the halogenated positions, facilitating participation in Suzuki-Miyaura couplings and other transition-metal-catalyzed reactions.

Table 1: Key Identifiers of Ethyl 2,4-Dibromonicotinate

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 308.95 g/mol |

| IUPAC Name | Ethyl 2,4-dibromopyridine-3-carboxylate |

| CAS Number | Not explicitly listed |

| PubChem CID | 57671666 |

Synthesis and Purification Techniques

Bromination of Ethyl Nicotinate

The synthesis of ethyl 2,4-dibromonicotinate typically involves the bromination of ethyl nicotinate using elemental bromine () or a brominating agent in solvents such as dichloromethane or acetic acid. The reaction requires precise temperature control to achieve regioselective bromination at the 2- and 4-positions while avoiding over-bromination or side reactions. For instance, maintaining temperatures between 0–5°C during bromine addition minimizes di- and tri-brominated byproducts. Post-reaction, the crude product is purified via recrystallization from ethanol or chromatographic methods, yielding a white crystalline solid with >95% purity.

Challenges in Regioselectivity

Physicochemical Properties

Solubility and Stability

Ethyl 2,4-dibromonicotinate exhibits limited solubility in polar protic solvents like water but dissolves readily in aprotic solvents such as dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF). The compound is stable under inert atmospheres but may undergo hydrolysis in the presence of moisture, particularly at elevated temperatures. Storage recommendations include refrigeration (2–8°C) in amber glass vials to prevent photodegradation and oxidative decomposition.

Thermal Behavior

Differential scanning calorimetry (DSC) data reveal a melting point range of 98–102°C, consistent with its crystalline structure. Thermal gravimetric analysis (TGA) indicates decomposition onset at ~220°C, accompanied by the release of bromine and carbon dioxide, underscoring the need for cautious handling during high-temperature reactions.

Applications in Organic Synthesis and Drug Development

Intermediate in Cross-Coupling Reactions

Ethyl 2,4-dibromonicotinate serves as a versatile building block in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura couplings with arylboronic acids yield biaryl pyridine derivatives, which are privileged scaffolds in kinase inhibitor design. The compound’s dual bromine substituents enable sequential functionalization, allowing modular access to polysubstituted pyridines.

Comparison with Related Halogenated Pyridine Derivatives

Ethyl 2,4-Dibromonicotinate vs. Ethyl 2,5-Dibromonicotinate

Despite sharing the molecular formula , these isomers diverge in reactivity and application. Ethyl 2,5-dibromonicotinate’s bromine atoms at positions 2 and 5 create a meta-directing electronic environment, favoring nucleophilic aromatic substitution at position 4. This contrasts with the para-directing effects in the 2,4-isomer, enabling distinct reaction pathways.

Table 2: Comparative Analysis of Dibromonicotinate Isomers

| Property | Ethyl 2,4-Dibromonicotinate | Ethyl 2,5-Dibromonicotinate |

|---|---|---|

| IUPAC Name | Ethyl 2,4-dibromopyridine-3-carboxylate | Ethyl 2,5-dibromopyridine-3-carboxylate |

| SMILES | CCOC(=O)C1=C(C=CN=C1Br)Br | CCOC(=O)C1=C(N=CC(=C1)Br)Br |

| Preferred Reaction Sites | Positions 2 and 4 | Positions 2 and 5 |

| Melting Point | 98–102°C | 105–108°C |

| PubChem CID | 57671666 | 46311328 |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra (400 MHz, CDCl₃) of ethyl 2,4-dibromonicotinate display distinct signals for the ethyl ester group: a triplet at δ 1.38 ppm (CH₃) and a quartet at δ 4.35 ppm (CH₂). Aromatic protons resonate as a doublet at δ 8.52 ppm (H-6) and a singlet at δ 8.78 ppm (H-5), consistent with deshielding by adjacent bromine atoms.

Infrared (IR) Spectroscopy

Key IR absorptions include at 1725 cm⁻¹ (ester carbonyl) and at 560 cm⁻¹, corroborating the functional group composition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume